molecular formula C6H13Cl2N3 B1422629 (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride CAS No. 1255717-13-5

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Cat. No.: B1422629
CAS No.: 1255717-13-5
M. Wt: 198.09 g/mol
InChI Key: JQXXUBCHSZSDDG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride typically involves the reaction of imidazole derivatives with ethylating agents. The reaction conditions often include the use of solvents such as tetrahydrofuran and methanol, with triethylamine as a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used to mimic the active sites of metalloenzymes, providing insights into enzyme mechanisms and potential therapeutic applications .

Medicine: Pharmaceutical research explores the use of imidazole derivatives, including this compound, for their antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of functional materials .

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, the compound can bind to metal ions, forming coordination complexes that mimic the active sites of metalloenzymes. These complexes can catalyze various biochemical reactions, providing insights into enzyme function and potential therapeutic applications .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications in research and industry. For example, the presence of the ethyl group at the 1-position and the methanamine group at the 5-position allows for unique interactions with biological targets and metal ions .

Properties

IUPAC Name

(3-ethylimidazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-2-9-5-8-4-6(9)3-7;;/h4-5H,2-3,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXUBCHSZSDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-13-5
Record name 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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